2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol
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Overview
Description
2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol moiety with two methyl groups at the second carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a radical initiator .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and specific solvents can further enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-one.
Reduction: Formation of 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propane: Similar structure but fully reduced to an alkane.
2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
The presence of the trifluoromethyl group in 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol imparts unique chemical properties, such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are desired, such as in pharmaceuticals and advanced materials .
Properties
IUPAC Name |
2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3O/c1-11(2,3)10(16)8-4-6-9(7-5-8)12(13,14)15/h4-7,10,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEARQOWSYUBEOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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